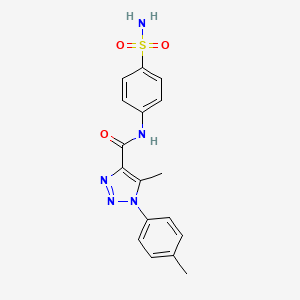
5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide is a synthetic compound belonging to the triazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.
Chemical Structure
The compound is characterized by a triazole ring, a carboxamide group, and substituents including methyl and sulfamoyl groups. Its IUPAC name is this compound.
Antimicrobial Activity
Triazole derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Research indicates that they can inhibit the growth of various fungi and bacteria due to their ability to interfere with cellular processes.
| Activity | Target Organism | IC50 Value |
|---|---|---|
| Antifungal | Candida albicans | 1.2 μg/mL |
| Antibacterial | E. coli | 0.8 μg/mL |
Anticancer Properties
The compound has demonstrated promising anticancer activity against several cancer cell lines. Studies have reported that it can induce apoptosis and inhibit cell proliferation.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Mechanism : Inhibition of topoisomerase II and induction of apoptosis.
| Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.96 μM | Apoptosis induction |
| A549 | 4.7 μM | Topoisomerase II inhibition |
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and protein synthesis.
- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to reduced cell proliferation.
- Apoptosis Induction : Triggers intrinsic apoptotic pathways, contributing to cancer cell death.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
-
Antimicrobial Efficacy Study :
- Researchers evaluated the antimicrobial activity against a panel of pathogens.
- Results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as an antibacterial agent.
-
Anticancer Activity Assessment :
- A study focused on the cytotoxic effects on MCF-7 cells showed significant reduction in viability at concentrations as low as 3.96 μM.
- The compound was tested in vivo using xenograft models, demonstrating tumor growth inhibition at a dosage of 10 mg/kg.
Eigenschaften
IUPAC Name |
5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-11-3-7-14(8-4-11)22-12(2)16(20-21-22)17(23)19-13-5-9-15(10-6-13)26(18,24)25/h3-10H,1-2H3,(H,19,23)(H2,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINXJOJJZUKASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














